molecular formula C20H24O4 B017602 7-Geranyloxy-6-methoxycoumarin CAS No. 28587-43-1

7-Geranyloxy-6-methoxycoumarin

Cat. No. B017602
CAS RN: 28587-43-1
M. Wt: 328.4 g/mol
InChI Key: NLNMITFNBJXRRP-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 7-Geranyloxy-6-methoxycoumarin and its derivatives involves several chemical strategies, including semi-synthesis from natural precursors. For example, derivatives of 7-geranyloxycoumarin have been semi-synthesized for the evaluation of their anti-inflammatory activities (Curini et al., 2004). Additionally, methodologies like the Fries rearrangement have been employed for the regioselective synthesis of 6-acylcoumarins, which are crucial for producing various coumarin derivatives (Cairns et al., 1992).

Molecular Structure Analysis

The molecular structure of 7-Geranyloxy-6-methoxycoumarin is characterized by its coumarin backbone substituted with a geranyloxy group and a methoxy group. Advanced spectroscopic techniques, such as NMR and mass spectrometry, are commonly used to determine the precise structure of coumarin derivatives. Studies on similar compounds provide insights into the structural aspects of 7-Geranyloxy-6-methoxycoumarin and its analogs (Ali & Pervez, 2004).

Chemical Reactions and Properties

7-Geranyloxy-6-methoxycoumarin undergoes various chemical reactions, reflecting its reactive coumarin core. The presence of geranyl and methoxy groups influences its chemical behavior, making it a candidate for studies on interaction with biomolecules and potential bioactivity. For instance, the interaction between similar coumarins and proteins has been investigated to understand their pharmacological properties (Nasiri et al., 2021).

Physical Properties Analysis

The physical properties of 7-Geranyloxy-6-methoxycoumarin, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. Studies on similar compounds have employed X-ray crystallography to understand the solid-state arrangements and photodimerization reactions in the crystalline state, offering insights into the physical behavior of 7-Geranyloxy-6-methoxycoumarin derivatives (Bhadbhade et al., 1984).

Chemical Properties Analysis

The chemical properties of 7-Geranyloxy-6-methoxycoumarin, including its reactivity, stability, and interactions with other molecules, are influenced by its functional groups. Research on coumarin derivatives highlights their potential in various biochemical and pharmacological applications, underscoring the importance of understanding their chemical behaviors (Mzozoyana et al., 2019).

Scientific Research Applications

  • Synthetic Applications : It is used as a key intermediate in the efficient syntheses of 6-acylcoumarins, such as geijerin and dehydrogeijerin (Cairns, Harwood, & Astles, 1992).

  • Anti-inflammatory Activity : This compound exhibits topical anti-inflammatory activity, reducing edema in mice, indicating its potential use in treating inflammatory conditions (Curini et al., 2004).

  • Cancer Research : It has been found to inhibit colon cancer cell growth by inducing apoptosis, suggesting its potential as a cancer preventive agent (Patil et al., 2013).

  • Antibacterial Properties : There are indications of its potential therapeutic applications in treating MRSA infections (Zuo et al., 2016).

  • Pharmacological Assays : Its derivative, 7-methoxycoumarin, can be used in assays for estimating cytochrome P450-dependent monooxygenase activities (Reen et al., 1991).

  • Antibacterial Mechanism : 7-hydroxy-6-methoxycoumarin has shown effectiveness in suppressing bacterial growth of Ralstonia solanacearum, an indication of its potential in plant protection and antibacterial applications (Han et al., 2021).

  • Antifungal and Antitumor Properties : Besides its anti-inflammatory activity, 7-Geranyloxy-6-methoxycoumarin also exhibits antifungal and antitumor properties, broadening its potential therapeutic applications (Maes, Van Syngel, & Kimpe, 2007).

properties

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-19-13-17-16(12-18(19)22-4)8-9-20(21)24-17/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNMITFNBJXRRP-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=C(C=C2C=CC(=O)OC2=C1)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Geranyloxy-6-methoxycoumarin

CAS RN

28587-43-1
Record name 7-O-Geranylscopoletin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028587431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Geranyloxy-6-methoxycoumarin
Reactant of Route 2
Reactant of Route 2
7-Geranyloxy-6-methoxycoumarin
Reactant of Route 3
Reactant of Route 3
7-Geranyloxy-6-methoxycoumarin
Reactant of Route 4
Reactant of Route 4
7-Geranyloxy-6-methoxycoumarin
Reactant of Route 5
Reactant of Route 5
7-Geranyloxy-6-methoxycoumarin
Reactant of Route 6
Reactant of Route 6
7-Geranyloxy-6-methoxycoumarin

Citations

For This Compound
19
Citations
GA Kuznetsova, NF Gashimov - Chemistry of Natural Compounds, 1973 - Springer
From Haplophyllttm pedicellaham Juss., in addition to scopoletin, 6-methoxymarmin, and 7-geranyloxy-6-methoxycoumarin, we have isolated a new, optically inactive compound, …
Number of citations: 3 link.springer.com
CX You, K Yang, CF Wang, WJ Zhang, Y Wang, J Han… - Molecules, 2014 - mdpi.com
A new compound and seven known compounds were isolated from Murraya tetramera Huang for the first time, and they were identified with NMR and MS spectral analysis. It was …
Number of citations: 27 www.mdpi.com
GA Kuznetsova, NF Gashimov - Chemistry of Natural Compounds, 1972 - Springer
… The mass spectrum of (I) shows fragmentation of the same nature as that of the structurally close 7-geranyloxy-6-methoxycoumarin [4]. The peak of the molecular ion is absent, which is …
Number of citations: 8 link.springer.com
AZ Abyshev, NF Gashimov - Chemistry of Natural Compounds, 1979 - Springer
… basis of physicochemical constants, and also by comparing the PMR spectra of (I) with those of analogs of it known in the literature and, in particular, 7-geranyloxy-6-methoxycoumarin (…
Number of citations: 2 link.springer.com
S Fiorito, F Epifano, F Preziuso, I Cacciatore… - European Journal of …, 2018 - Elsevier
… occurring coumarins, having a different pattern of substitution respect to compounds 2–4, have been tested and these include collinin 5, lacinartin 6, 7-geranyloxy-6-methoxycoumarin 7, …
Number of citations: 24 www.sciencedirect.com
NF Gashimov, GA Kuznetsova - Chemistry of Natural Compounds, 1974 - Springer
… From Haplophyllum pedicellatum, scopoletin, 6-methoxymarmin, 7-geranyloxy-6-methoxycoumarin, and pedicellone have been isolated [1-3]. The present paper gives the results of a …
Number of citations: 10 link.springer.com
CMS Junior, SM Cardoso, EM Sales, ES Velozo… - Fitoterapia, 2023 - Elsevier
… You et al. 2014 isolated from Murraya tetramerabranches 7-Geranyloxy-6-methoxycoumarin (180), which were cytotoxic to human lung adenocarcinoma(A549) and hepatocellular …
Number of citations: 1 www.sciencedirect.com
X Wang, H Liang, K Zeng, M Zhao, P Tu, J Li, Y Jiang - Phytochemistry, 2019 - Elsevier
Seven previously undescribed coumarin derivatives, panitins A‒G, an ethoxylated artifact, and 34 known analogues, were isolated from the roots of Murraya paniculata. Their structures …
Number of citations: 18 www.sciencedirect.com
Z Wang, C Yuan, J Chen, Y Li, Y Wei, H Li, J Qiu… - Biochemical Systematics …, 2023 - Elsevier
The phytochemical investigation on the leaves and twigs of Zanthoxylum dimorphophyllum Hemsl led to the isolation of a new compound 7-(4′R-hydroxy-3′,7′-dimethyl-2′E,6′-…
Number of citations: 0 www.sciencedirect.com
R Yohanes, D Harneti, U Supratman, S Fajriah… - Molecules, 2023 - mdpi.com
… 7-geranyloxy-6-methoxycoumarin (234) leaves and twigs M. paniculata … Furthermore, exotimarin H (232) and 7-geranyloxy-6-methoxycoumarin (234) were identified in M. exotica [56] …
Number of citations: 1 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.